![molecular formula C8H9N3OS B1348571 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol CAS No. 259153-94-1](/img/structure/B1348571.png)
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C8H9N3OS . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular weight of “4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol” is 195.24 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C8H9N3OS/c1-2-11-7 (9-10-8 (11)13)6-4-3-5-12-6/h3-5H,2H2,1H3, (H,10,13) .
Scientific Research Applications
-
Pharmacological Potentials
- Triazole compounds show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
- They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- Commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
-
Antibacterial Agents
-
Cancer Treatment
-
Pesticides and Fungicides
-
Antioxidants
-
Antiviral Agents
-
Anti-Inflammatory Agents
-
Diuretic Agents
-
Antihypertensive Agents
-
Antidepressant Agents
-
Antiepileptic Agents
-
Antitubercular Agents
-
Antidiabetic Agents
-
Antianxiety Agents
-
Analgesic Agents
-
Antiasthmatic Agents
-
Anticonvulsant Agents
properties
IUPAC Name |
4-ethyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-11-7(9-10-8(11)13)6-4-3-5-12-6/h3-5H,2H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOPKDTXYORKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349784 |
Source


|
| Record name | 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
259153-94-1 |
Source


|
| Record name | 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

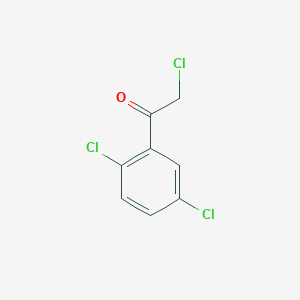
![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)
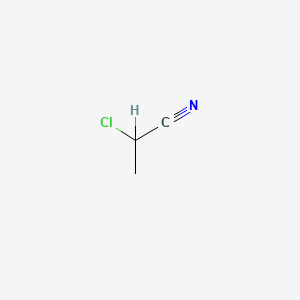
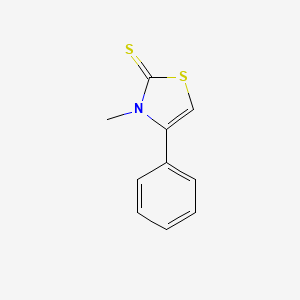
![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)
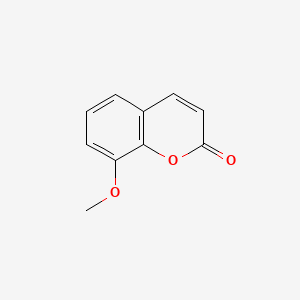
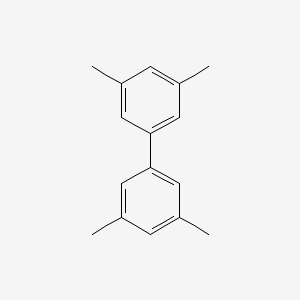
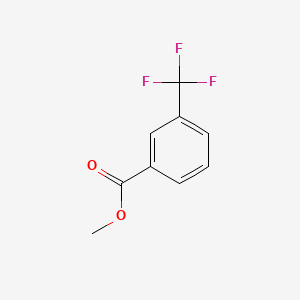

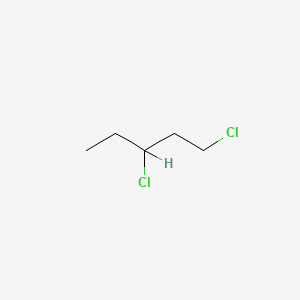
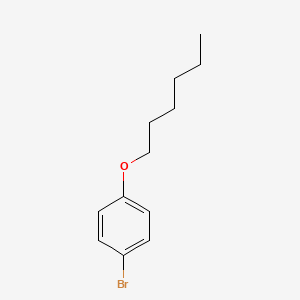
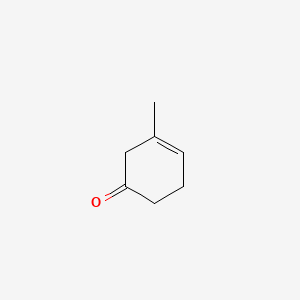
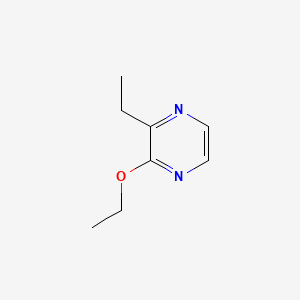
![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)